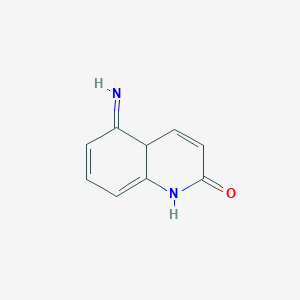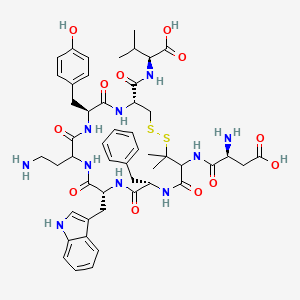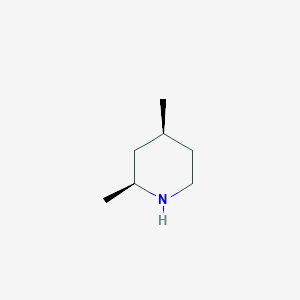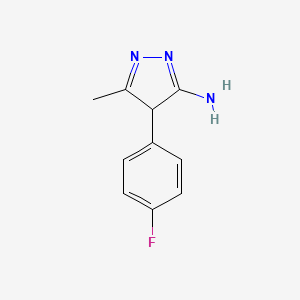
5-Imino-1,4a-dihydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Imino-1,4a-dihydroquinolin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes an imino group and a dihydroquinolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-1,4a-dihydroquinolin-2-one can be achieved through several methods. One common approach involves the catalytic annulation of α, β-unsaturated N-arylamides. This method utilizes electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization reactions to form the desired compound . Another method involves the sequential reaction of N-Ts-o-aminobenzyl alcohols with 5-substituted Meldrum’s acid derivatives under mild basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Imino-1,4a-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Selective reduction of quinolin-2-ones to afford 3,4-dihydroquinolin-2-ones under mild conditions.
Substitution: The compound can participate in substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
5-Imino-1,4a-dihydroquinolin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Imino-1,4a-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroquinolin-2-one: A closely related compound with similar structural features but lacking the imino group.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position, exhibiting different chemical properties and biological activities.
2,5-Di(het)arylpyridines: Compounds with a pyridine core, used in various applications including as ligands in metal complexes.
Uniqueness
5-Imino-1,4a-dihydroquinolin-2-one is unique due to its imino group, which imparts distinct chemical reactivity and biological activity compared to other quinolinone derivatives. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
5-imino-1,4a-dihydroquinolin-2-one |
InChI |
InChI=1S/C9H8N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-6,10H,(H,11,12) |
InChI-Schlüssel |
PVFRSPFKZVEZRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=N)C2C=CC(=O)NC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353476.png)




![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one;4-methylbenzenesulfonic acid](/img/structure/B12353530.png)




![Benzene, ethyl[(trimethoxysilyl)ethyl]-](/img/structure/B12353557.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12353571.png)
